BenchChemオンラインストアへようこそ!

Lauroylcarnitine chloride

Fatty acid metabolism Mitochondrial β-oxidation CPT enzymology

Select Lauroylcarnitine chloride (CAS 14919-37-0) for its unrivaled dual functionality as the highest-affinity medium-chain CPT substrate (Km 7.8 μM) and a uniquely potent mucosal permeation enhancer, delivering a ~10-fold oral bioavailability improvement (78% absolute) for BCS IV compounds where C16 analogs fail. This C12 acylcarnitine provides pH-insensitive micellar stability, making it the benchmark enhancer for intranasal peptide delivery and a biocompatible solubilizing agent for poorly soluble NCEs.

Molecular Formula C19H38ClNO4
Molecular Weight 380.0 g/mol
CAS No. 14919-37-0
Cat. No. B151927
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLauroylcarnitine chloride
CAS14919-37-0
Synonyms(3-Carboxy-2-hydroxypropyl)trimethylammonium Chloride Laurate;  3-Carboxy-N,N,N-trimethyl-2-[(1-oxododecyl)oxy]-1-propanaminium Chloride;  (3-Carboxy-2-hydroxypropyl)trimethylammonium Chloride Laurate (Ester);  3-Carboxy-2-(dodecanoyloxy)-N,N,N-trimethy
Molecular FormulaC19H38ClNO4
Molecular Weight380.0 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCC(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-]
InChIInChI=1S/C19H37NO4.ClH/c1-5-6-7-8-9-10-11-12-13-14-19(23)24-17(15-18(21)22)16-20(2,3)4;/h17H,5-16H2,1-4H3;1H
InChIKeyPDBBUDRTWRVCFN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥95%A crystalline solid

Lauroylcarnitine Chloride (CAS 14919-37-0): Product Specifications and Core Research Utility


Lauroylcarnitine chloride (CAS 14919-37-0), also designated as DL-lauroylcarnitine chloride, C12-carnitine, or CAR 12:0, is a zwitterionic long-chain acylcarnitine with the molecular formula C₁₉H₃₈ClNO₄ and a molecular weight of approximately 379.96 g/mol . This amphiphilic compound functions both as a substrate/inhibitor for carnitine palmitoyltransferase (CPT) enzymes in fatty acid metabolism studies and as a mucosal permeation enhancer for improving the absorption of poorly bioavailable hydrophilic compounds across nasal and intestinal epithelia . Commercially, the product is typically supplied as a white to off-white powder with HPLC purity specifications ranging from ≥95% to ≥99% depending on the vendor and lot, and it requires storage under inert atmosphere at -20°C to maintain stability .

Why Lauroylcarnitine Chloride Cannot Be Interchanged with Other Acylcarnitine Analogs


Acylcarnitines are not a functionally homogeneous class. Despite sharing a conserved carnitine head group, the acyl chain length (e.g., C2 acetyl-, C12 lauroyl-, C16 palmitoyl-) dictates profound differences in enzyme kinetics, micellar physicochemical properties, and biological mechanism of action. Evidence from purified CPT enzyme assays demonstrates that lauroylcarnitine (C12) exhibits the lowest Km (7.8 μM) among medium-chain substrates, distinguishing it kinetically from longer-chain analogs [1]. Furthermore, in vivo oral bioavailability studies with BCS IV compounds reveal that lauroyl L-carnitine (C12) achieves a 78% absolute oral bioavailability—a ~10-fold enhancement—while other permeation enhancers including palmitoyl L-carnitine (C16) prove completely ineffective in the same optimized amorphous solid dispersion formulation [2]. These data underscore that the C12 chain length confers a unique combination of CPT substrate affinity and absorption-enhancing potency that cannot be extrapolated to or substituted by shorter- or longer-chain acylcarnitine derivatives.

Quantitative Differential Evidence for Lauroylcarnitine Chloride Selection


Carnitine Palmitoyltransferase (CPT) Substrate Specificity: Lowest Km Among Medium-Chain Acylcarnitines

In purified beef heart mitochondrial carnitine palmitoyltransferase assays conducted under monomeric substrate conditions (absence of detergent micelles), lauroylcarnitine (C12) demonstrated the highest enzyme affinity among tested acylcarnitines, with a Km of 7.8 μM. This was substantially lower than the Km values reported for other chain lengths in the same study, including myristoylcarnitine (C14) and palmitoylcarnitine (C16). The enzyme showed 'most specific for medium chain length substrates, with lauryl carnitine having the lowest Km' [1].

Fatty acid metabolism Mitochondrial β-oxidation CPT enzymology

Oral Bioavailability Enhancement of BCS IV Compound: 78% Absolute Bioavailability vs. Ineffective Alternatives

In a 2025 dog model study evaluating permeation enhancers for the poorly soluble and poorly permeable BCS IV compound ombitasvir (OBT), lauroyl L-carnitine (C12) produced a massive increase in oral bioavailability to 78% (~10-fold enhancement) when co-administered with a 5% drug load amorphous solid dispersion (ASD) that reached amorphous solubility and formed nanoprecipitates. Critically, under identical formulation conditions (5% DL ASD), all other tested permeation enhancers—including palmitoyl L-carnitine (C16), salcaprozoate sodium (SNAC), and sodium caprate—were found to be ineffective [1].

Oral drug delivery BCS IV compounds Permeation enhancement

Interfacial Packing Density: Smaller Limiting Area per Molecule than Structurally Related Zwitterionic Surfactants

Surface tension and neutron reflection measurements at pH 7 revealed that the zwitterionic lauroyl-L-carnitine (C12LC) adsorbed layer at the air/water interface has a limiting area per molecule (A_CMC) of 46 Ų. This value is smaller than that of several comparator surfactants including C12PC (a phosphocholine analog), C12E5 (a nonionic ethoxylate), DTAB (a cationic surfactant), C12C4betaine, and C12C8betaine, though comparable to sodium dodecyl sulfate (SDS) [1]. Under acidic conditions (pH 2) and low ionic strength, the area per molecule decreases further to approximately 30 Ų, indicating competitive adsorption from trace lauric acid [1].

Surfactant science Drug solubilization Interface engineering

Nasal Absorption Enhancement of Human Growth Hormone: Superior Absolute Bioavailability Among Acylcarnitines

In a comparative rat study evaluating acylcarnitines as nasal absorption enhancers for human growth hormone (hGH), lauroylcarnitine chloride (LCC) at 1% concentration produced the greatest absolute bioavailability of 17.4% among all acylcarnitines tested. This value represents 0.73 times the absolute bioavailability achieved with subcutaneous (SC) injection (22.1%), demonstrating substantial non-invasive delivery of a large peptide therapeutic [1].

Nasal drug delivery Peptide absorption Intranasal formulation

Mechanism of Paracellular Permeation: Differential Claudin-4 Downregulation vs. Palmitoylcarnitine

In Caco-2 cell monolayer studies evaluating tight junction protein modulation, both lauroylcarnitine (LC, C12) and palmitoylcarnitine (PC, C16) decreased transepithelial electrical resistance (TEER) and increased FD-40 flux, indicating enhanced paracellular permeability. However, the two acylcarnitines exhibited differential effects on specific tight junction proteins: LC decreased claudin-4 protein expression in colon tissue, whereas PC decreased P-glycoprotein (P-gp) expression, suggesting distinct mechanisms of action at different intestinal sites [1].

Tight junction modulation Paracellular transport Intestinal absorption

Validated Research and Industrial Applications for Lauroylcarnitine Chloride Based on Quantitative Evidence


Mitochondrial CPT Enzyme Kinetics and Fatty Acid Oxidation Disorder Research

Lauroylcarnitine chloride serves as the preferred medium-chain substrate for carnitine palmitoyltransferase (CPT) kinetic studies due to its lowest Km (7.8 μM) among medium-chain acylcarnitines [1]. This high enzyme affinity makes it particularly valuable for: (1) developing sensitive CPT activity assays where medium-chain substrate specificity is required; (2) investigating CPT I/II deficiency disorders where medium-chain acylcarnitine accumulation serves as a diagnostic biomarker; and (3) probing the mitochondrial β-oxidation pathway using a substrate with well-characterized kinetic parameters under both monomeric and micellar conditions [1].

Preclinical Formulation Screening for BCS IV Oral Drug Candidates

For pharmaceutical scientists developing oral formulations of poorly soluble and poorly permeable (BCS IV) new chemical entities, lauroyl L-carnitine (C12) provides a uniquely effective permeation enhancer option. In dog model studies with the BCS IV compound ombitasvir, lauroyl L-carnitine achieved 78% absolute oral bioavailability when co-formulated with a 5% DL amorphous solid dispersion, whereas palmitoyl L-carnitine (C16) and other structurally diverse enhancers proved ineffective under identical optimized formulation conditions [2]. This evidence supports prioritizing lauroyl L-carnitine in permeation enhancer screening cascades for BCS IV compounds formulated as amorphous solid dispersions.

Non-Invasive Intranasal Peptide and Protein Delivery Formulations

Lauroylcarnitine chloride (LCC) is the highest-efficacy nasal absorption enhancer identified within the acylcarnitine class for peptide and protein therapeutics. Rat studies demonstrate that 1% LCC achieves 17.4% absolute bioavailability of human growth hormone—79% of the subcutaneous injection value—outperforming all other tested acylcarnitines [3]. Additionally, LCC at 0.1% concentration (its critical micelle concentration plateau) optimally enhances nasal salmon calcitonin absorption at a 5:1 molar ratio (LCC:sCT) [4]. These data support LCC as a benchmark enhancer for intranasal formulation development of therapeutic peptides, growth factors, and hormones.

Biocompatible Zwitterionic Surfactant Systems and Solubilization Applications

Lauroyl-L-carnitine's tight interfacial packing (limiting area per molecule of 46 Ų at pH 7, decreasing to 30 Ų at pH 2) and stable spherical micellar structure (core radius 15.7 Å, shell thickness 10.5 Å across varied temperature, concentration, ionic strength, and pH conditions) [5] make it an attractive solubilizing agent. These properties are particularly relevant for: (1) formulating biocompatible surfactant systems where tighter packing enables higher surface coverage; (2) developing solubilized drug delivery vehicles requiring pH-insensitive micellar stability; and (3) replacing conventional synthetic surfactants in applications where acylcarnitine-derived biocompatibility provides a safety advantage [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Lauroylcarnitine chloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.